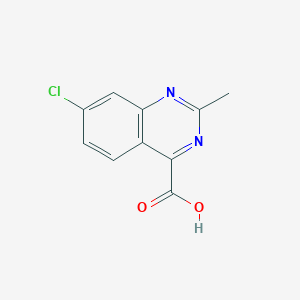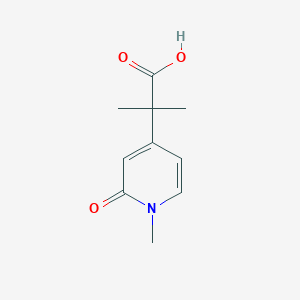
2-Methyl-2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid is a complex organic compound with a unique structure that includes a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid typically involves multi-step organic reactions. One common method involves the condensation of 4-pyridone derivatives with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-Methyl-2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic enzymes or signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-(1-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)propanoic acid: Similar structure but with a pyrimidine ring instead of a pyridine ring.
2-Methyl-2-(1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid: Contains a quinoline ring, offering different chemical properties.
Uniqueness
2-Methyl-2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid is unique due to its specific pyridine ring structure, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-methyl-2-(1-methyl-2-oxopyridin-4-yl)propanoic acid |
InChI |
InChI=1S/C10H13NO3/c1-10(2,9(13)14)7-4-5-11(3)8(12)6-7/h4-6H,1-3H3,(H,13,14) |
InChI Key |
JYJVAPQPTNLSEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=O)N(C=C1)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


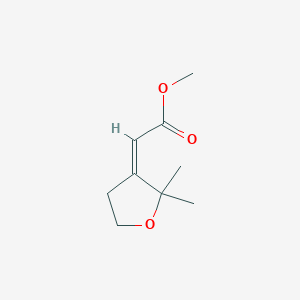
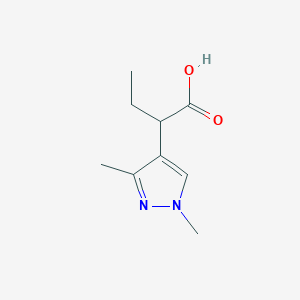
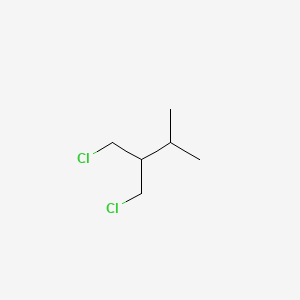
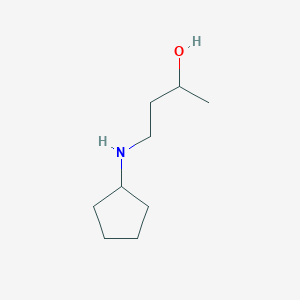


![1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13298242.png)

amine](/img/structure/B13298248.png)

![[(2-Bromocyclopentyl)oxy]cycloheptane](/img/structure/B13298260.png)
amine](/img/structure/B13298261.png)

